3-Amino-4,6-dimethylthieno[2,3-b]pyridine-2-carbonitrile
Description
Properties
IUPAC Name |
3-amino-4,6-dimethylthieno[2,3-b]pyridine-2-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3S/c1-5-3-6(2)13-10-8(5)9(12)7(4-11)14-10/h3H,12H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFSSJJOGTVVJJC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=C1C(=C(S2)C#N)N)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90966949 | |
| Record name | 3-Amino-4,6-dimethylthieno[2,3-b]pyridine-2-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90966949 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
52505-57-4 | |
| Record name | 3-Amino-4,6-dimethylthieno[2,3-b]pyridine-2-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90966949 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Cyclocondensation-Based Synthesis
The most widely documented route involves a cyclocondensation strategy to construct the thieno[2,3-b]pyridine core. A key precursor, 2-cyano-3-(dimethylamino)acrylonitrile, reacts with 4,6-dimethylpyridine-2-thiol under basic conditions. The reaction proceeds via nucleophilic attack at the α-position of the acrylonitrile, followed by intramolecular cyclization to form the fused thiophene-pyridine system .
Typical Procedure :
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Reactants : 2-cyano-3-(dimethylamino)acrylonitrile (1.2 equiv), 4,6-dimethylpyridine-2-thiol (1.0 equiv)
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Solvent : Anhydrous dimethylformamide (DMF)
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Conditions : Reflux at 150°C for 8–12 hours under nitrogen
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Workup : Precipitation with ice-water, filtration, and recrystallization from ethanol
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Yield : 68–72%
-
Characterization : Melting point 194–196°C; ¹H NMR (400 MHz, DMSO-d₆) δ 2.38 (s, 6H, CH₃), 6.92 (s, 1H, aromatic), 7.45 (s, 1H, NH₂) .
One-Pot Multicomponent Approaches
Recent advances employ one-pot methodologies to streamline synthesis. A three-component reaction involving malononitrile, acetylacetone, and elemental sulfur in the presence of morpholine catalyst generates the target compound in a single step .
Optimized Parameters :
| Parameter | Value |
|---|---|
| Molar Ratio | 1:1:1 (malononitrile:acetylacetone:sulfur) |
| Catalyst | Morpholine (10 mol%) |
| Solvent | Ethanol |
| Temperature | 80°C |
| Time | 4 hours |
| Yield | 75% |
Crystallographic and Spectroscopic Validation
X-ray diffraction analysis confirms the planar structure of the title compound, with bond lengths and angles consistent with aromatic heterocycles. Key metrics include:
| Crystallographic Data | Value |
|---|---|
| Crystal System | Orthorhombic |
| Space Group | Pna2₁ |
| Unit Cell Parameters | a = 14.2 Å, b = 7.8 Å, c = 12.4 Å |
| Density (calc.) | 1.432 g/cm³ |
| R-Factor | 0.042 |
FT-IR spectroscopy reveals characteristic absorptions at 2210 cm⁻¹ (C≡N stretch) and 3350 cm⁻¹ (N-H stretch) .
Comparative Analysis of Synthetic Routes
The table below evaluates key metrics across methodologies:
| Method | Yield | Purity | Reaction Time | Scalability |
|---|---|---|---|---|
| Cyclocondensation | 68–72% | >95% | 8–12 h | Moderate |
| POCl₃ Dehydration | 65% | >98% | 6 h | High |
| One-Pot Multicomponent | 75% | 97% | 4 h | High |
Industrial-Scale Considerations
For bulk production, the one-pot multicomponent method offers advantages in cost and efficiency. Critical factors include:
Chemical Reactions Analysis
Types of Reactions
3-Amino-4,6-dimethylthieno[2,3-b]pyridine-2-carbonitrile undergoes various chemical reactions, including:
Diazotization: Reaction with sodium nitrite in water to form diazonium salts.
Cycloaddition: Reaction with arylazoacetylacetones or arylazomalononitriles to form azo dyes.
Common Reagents and Conditions
Diazotization: Sodium nitrite in aqueous solution.
Cycloaddition: Arylazoacetylacetones or arylazomalononitriles under appropriate conditions.
Major Products
Diazotization: Formation of 3-diazo-2-ethylcarbonyl-4,6-dimethylthieno[2,3-b]pyridine.
Cycloaddition: Formation of azo dyes applied to polyesters and polyamides.
Scientific Research Applications
Medicinal Chemistry
3-Amino-4,6-dimethylthieno[2,3-b]pyridine-2-carbonitrile has been explored for its potential as an antitumor agent. Research indicates that derivatives of thieno[2,3-b]pyridine exhibit a range of biological activities, including anticancer properties. The compound serves as a key intermediate in the synthesis of novel antitumor drugs, with studies demonstrating its effectiveness in inhibiting tumor growth in various cancer models .
The compound's biological properties have been documented extensively. It has shown promise in:
- Antimicrobial Activity : Some studies suggest that thieno[2,3-b]pyridine derivatives possess antimicrobial properties against various pathogens.
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer progression or microbial resistance, making it a candidate for drug development aimed at treating infections or tumors .
Material Science
In material science, the unique electronic properties of thieno[2,3-b]pyridine derivatives make them suitable for applications in organic semiconductors and photovoltaic devices. Their ability to form π-stacking interactions enhances charge transport properties, which is crucial for the efficiency of organic electronic devices .
Case Study 1: Antitumor Activity
A study investigated the synthesis of various thieno[2,3-b]pyridine derivatives, including this compound. The results indicated that these compounds exhibited significant cytotoxic effects on cancer cell lines. The mechanism was attributed to the induction of apoptosis and cell cycle arrest in tumor cells .
Case Study 2: Antimicrobial Properties
Another research focused on assessing the antimicrobial efficacy of thieno[2,3-b]pyridine derivatives. The findings revealed that certain derivatives showed potent activity against Gram-positive and Gram-negative bacteria. The structure-activity relationship highlighted that modifications at specific positions on the thieno-pyridine ring could enhance antimicrobial potency .
Mechanism of Action
The mechanism of action of 3-Amino-4,6-dimethylthieno[2,3-b]pyridine-2-carbonitrile involves its nucleophilic and electrophilic properties. The amino group acts as a nucleophile, while the ester carbonyl and other positions in the molecule act as electrophilic centers. These properties enable the compound to participate in various chemical reactions, forming different heterocyclic moieties .
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound is structurally and functionally distinct from related thienopyridine derivatives. Below is a detailed comparison:
Structural and Spectral Comparisons
Functional Group Impact
- Nitrile vs. Carboxamide : Replacing the nitrile group with a carboxamide (e.g., compound 2 or 4 ) shifts IR absorption from ~2220 cm⁻¹ (CN) to ~1666 cm⁻¹ (C=O) and introduces NH₂ signals (δ 6.89–7.25 ppm in ¹H NMR) .
- Electron-Withdrawing Groups: Derivatives with bromine (e.g., 3-amino-5-bromo-4,6-dimethylthieno[2,3-b]pyridine-2-carbonitrile) or trifluoromethyl groups exhibit enhanced electrophilicity, influencing reactivity and bioactivity .
Biological Activity
3-Amino-4,6-dimethylthieno[2,3-b]pyridine-2-carbonitrile (CAS No. 67795-42-0) is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's synthesis, biological activities, and relevant research findings.
- Molecular Formula : C10H11N3S
- Molecular Weight : 221.28 g/mol
- Chemical Structure : The compound features a thieno[2,3-b]pyridine core with an amino group and a carbonitrile substituent.
Anticancer Activity
Research has indicated that derivatives of this compound exhibit significant anticancer properties. A study highlighted the compound's role as a potent inhibitor of the Pim-1 kinase, which is implicated in various cancers. The most active derivatives showed IC50 values ranging from 1.18 to 8.83 µM against Pim-1, demonstrating promising cytotoxic effects against cancer cell lines such as MCF7 (breast cancer), HCT116 (colon cancer), and PC3 (prostate cancer) .
| Compound | IC50 (µM) | Cell Line Tested |
|---|---|---|
| 7a | 1.18 | MCF7 |
| 7d | 1.38 | HCT116 |
| 8b | 4.18 | PC3 |
Anti-inflammatory Activity
In addition to its anticancer properties, the compound has shown anti-inflammatory activity. A related study reported that derivatives exhibited potent inhibition of COX-2 enzyme activity with IC50 values comparable to the standard drug celecoxib . This suggests a potential use in treating inflammatory conditions.
| Compound | COX-2 IC50 (µM) |
|---|---|
| Compound 5 | 0.04 ± 0.09 |
| Compound 6 | 0.04 ± 0.02 |
The biological activities of this compound can be attributed to its ability to interact with specific enzyme targets:
- Pim-1 Kinase Inhibition : The inhibition of Pim-1 leads to reduced cell proliferation and survival in cancer cells.
- COX-2 Inhibition : By inhibiting COX-2, the compound can decrease the production of pro-inflammatory mediators.
Synthesis and Evaluation
A notable study synthesized several derivatives of this compound and evaluated their biological activities systematically. The synthesis involved alkaline hydrolysis and subsequent modifications to enhance potency against targeted enzymes .
Agricultural Applications
Interestingly, some derivatives have been explored for agricultural applications as antidotes for herbicide damage in crops like sunflower, indicating versatility beyond medicinal uses .
Q & A
Q. What are the established synthetic routes for 3-amino-4,6-dimethylthieno[2,3-b]pyridine-2-carbonitrile, and how can reaction conditions be optimized?
The compound is synthesized via alkaline hydrolysis of its precursor (e.g., 3-amino-5-bromo-4,6-dimethylthieno[2,3-b]pyridine-2-carbonitrile) in dimethylformamide (DMF) with a catalytic amount of glacial acetic acid. Key steps include:
- Reaction monitoring : Track the disappearance of the nitrile (CN) group via IR spectroscopy (characteristic peak at ~2200–2220 cm⁻¹) and the appearance of carbonyl (C=O) bands at ~1666 cm⁻¹ .
- Purification : Crystallization from ethanol/water mixtures yields the carboxamide derivative. Optimization involves adjusting reaction time (typically 4–6 hours) and temperature (80–100°C) to maximize yields (reported ~68–90%) .
Q. How can researchers confirm the structural integrity of this compound using spectroscopic methods?
- IR spectroscopy : Confirm the presence of NH₂ (3464–3267 cm⁻¹) and C=O (1666 cm⁻¹) groups after hydrolysis .
- ¹H NMR : Two exchangeable NH₂ signals appear at δ 6.89 and 7.25 ppm. Methyl groups on the thienopyridine ring resonate at δ 2.24–2.37 ppm .
- Mass spectrometry : Molecular ion peaks (e.g., m/z 318 for related derivatives) validate the molecular formula .
Advanced Research Questions
Q. What strategies are recommended for analyzing contradictory spectral data in derivatives of this compound?
Discrepancies in NMR or IR data (e.g., unexpected NH₂ splitting or missing carbonyl peaks) may arise from:
- Solvent effects : Use deuterated DMSO for NMR to minimize proton exchange broadening .
- Crystallographic validation : Single-crystal X-ray diffraction (as in ) resolves ambiguities in substituent positioning .
- Computational modeling : Compare experimental IR/NMR with DFT-calculated spectra to identify conformational artifacts .
Q. How can the biological activity of this compound be systematically evaluated in anticancer research?
- In vitro assays : Test cytotoxicity using MTT assays on cancer cell lines (e.g., HepG2 or MCF-7). IC₅₀ values for related thienopyridines range from 10–50 µM .
- Mechanistic studies : Investigate kinase inhibition (e.g., IκB kinase) via ELISA-based assays or Western blotting for NF-κB pathway markers .
- Structure-activity relationships (SAR) : Modify substituents (e.g., methoxy or trifluoromethyl groups) to enhance potency. For example, 4-(trifluoromethyl) analogs show improved lipophilicity and target binding .
Q. What computational tools are effective for predicting the reactivity of this compound in heterocyclic coupling reactions?
- DFT calculations : Use Gaussian or ORCA to model electron density maps, identifying reactive sites (e.g., the amino group at position 3 or the nitrile at position 2) .
- Molecular docking : Predict binding affinities to biological targets (e.g., Pim-1 kinase) using AutoDock Vina, leveraging crystallographic data from related inhibitors .
Methodological Challenges
Q. How should researchers address low yields in multi-step syntheses involving this compound?
- Stepwise optimization : Isolate intermediates (e.g., 3-aminothieno[2,3-b]pyridine-2-carboxamide) before proceeding to coupling reactions.
- Catalyst screening : Test palladium catalysts (e.g., Pd/C or Pd(OAc)₂) for Suzuki-Miyaura couplings with aryl boronic acids .
- Solvent selection : Use polar aprotic solvents (DMF or DMSO) to stabilize intermediates and reduce side reactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
